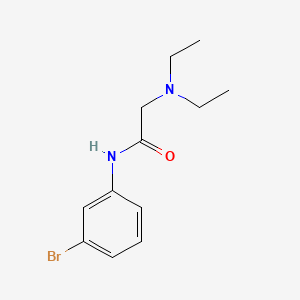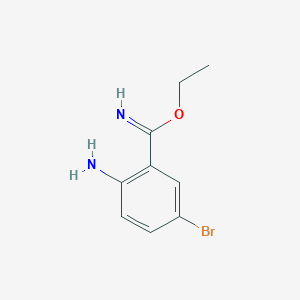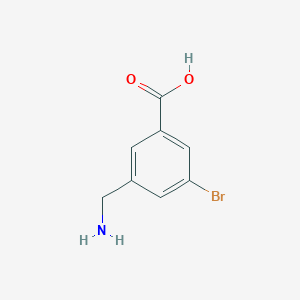![molecular formula C12H15ClN2O3 B1652117 Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate CAS No. 13908-47-9](/img/structure/B1652117.png)
Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate
説明
Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate is a chemical compound with the molecular formula C12H15ClN2O3 . It has an average mass of 270.712 Da and a monoisotopic mass of 270.077118 Da .
Synthesis Analysis
A novel azo compound derived from ethyl-4-amino benzoate was synthesized by the coupling reaction . The synthesis involved three steps: alkylation, esterification, and alkylation . This route was selected due to its high total yields, mild conditions, and simple operation .Molecular Structure Analysis
The molecular structure of Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .科学的研究の応用
Prodrug Activation for Cancer Therapy
Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate is a compound that can be related to the synthesis of novel prodrugs designed for anticancer therapy. These prodrugs are designed to be activated into cytotoxic alkylating agents specifically at tumor sites. For instance, the study by Springer et al. (1990) describes the synthesis of prodrugs which, upon activation by the bacterial enzyme carboxypeptidase G2 (CPG2), demonstrate substantial cytotoxicity against tumor cell lines, indicating their potential for targeted cancer treatment Springer et al., 1990.
Chemical Synthesis and Structural Studies
The chemical structure and synthesis pathways involving Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate analogs are critical in various scientific research fields, including the development of Schiff and Mannich bases of isatin derivatives Bekircan & Bektaş, 2008 and the investigation into hydrogen-bonded supramolecular structures Portilla et al., 2007. These studies are fundamental for understanding the properties of these compounds and their potential applications in designing new materials and pharmaceuticals.
Antimicrobial Agents Development
Research into the synthesis and characterization of new quinazolines, as presented by Desai et al. (2007), illustrates the potential of Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate related compounds to serve as antimicrobial agents. These compounds have been evaluated for their antibacterial and antifungal activities, indicating their potential in developing new treatments for microbial infections Desai et al., 2007.
Biodegradation Studies
The study of the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1 highlights the environmental applications of researching Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate derivatives. Understanding the degradation pathways and efficiency of microbial strains in breaking down such compounds is vital for environmental cleanup and pollution control efforts Li et al., 2016.
作用機序
While the specific mechanism of action for Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate is not directly available, a related compound, benzoate compounds, have been studied as local anesthetics . Local anesthetics bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Safety and Hazards
The safety data sheet (SDS) for ethyl 4-{[(2-chloroethyl)(nitroso)carbamoyl]amino}benzoate includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
特性
IUPAC Name |
ethyl 4-(2-chloroethylcarbamoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-18-11(16)9-3-5-10(6-4-9)15-12(17)14-8-7-13/h3-6H,2,7-8H2,1H3,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMUQFZYIRNHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292672 | |
| Record name | Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13908-47-9 | |
| Record name | NSC84527 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(Cyclopropylcarbonyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1652035.png)




![Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1652046.png)





![4-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B1652053.png)

![Methyl 3-[(dimethylamino)methyl]-5-fluorobenzoate](/img/structure/B1652055.png)